molecular formula C22H32N4O4 B1671159 Elarofiban CAS No. 198958-88-2

Elarofiban

Número de catálogo B1671159
Número CAS: 198958-88-2
Peso molecular: 416.5 g/mol
Clave InChI: ABNXKGFLZFSILK-MOPGFXCFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Elarofiban is a novel nonpeptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist . It inhibits thrombin-induced platelet aggregation in human gel-filtered platelets and platelet aggregation in human platelet-rich plasma (PRP) in response to collagen, arachidonic acid, ADP, and SFLLRN-NH(2) . It is also known as 3-{[hydroxy({1-[3-(piperidin-4-yl)propanoyl]piperidin-3-yl})methylidene]amino}-3-(pyridin-3-yl)propanoic acid .


Synthesis Analysis

The synthesis of Elarofiban has been developed using a safe and cost-effective commercial scale process . This process is useful for the treatment of platelet-mediated thrombotic disorders .


Molecular Structure Analysis

Elarofiban has a molecular formula of C22H32N4O4 and a molecular weight of 416.51 . It is a nonpeptide, orally active fibrinogen receptor antagonist .


Physical And Chemical Properties Analysis

Elarofiban has a molecular formula of C22H32N4O4 and a molecular weight of 416.51 . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

Elarofiban is a novel, nonpeptide, orally active fibrinogen receptor antagonist, which has been developed for treating platelet-mediated thrombotic disorders. A significant advancement in the synthesis of elarofiban has been achieved, leading to a safe and cost-effective commercial scale process. This development is pivotal for its practical applications in the pharmaceutical industry, particularly in the management of thrombotic disorders (Cohen et al., 2003).

Development of Analogues for Enhanced Performance

Research on conformationally constrained analogues of elarofiban has led to the synthesis of compounds with favorable pharmacodynamic and pharmacokinetic attributes. These analogues, like the 1,2,4-triazolo[3,4-a]pyridine scaffold, have shown significant enhancements in oral bioavailability and duration of action, which are crucial for the efficacy of such drugs in clinical applications (Lawson et al., 2001).

Diagnostic Applications in Thrombus Imaging

Elarofiban has been instrumental in the development of derivatives like 18F-GP1 for diagnostic purposes. 18F-GP1, a derivative of elarofiban, has high affinity to activated platelet glycoprotein IIb/IIIa and is favorable for thrombus imaging. It has been used in PET/CT for detecting thromboembolic foci in patients with acute venous thromboembolism. This application marks a significant leap in diagnostic imaging, particularly in identifying thrombi in areas where conventional imaging is limited (Kim et al., 2019).

Radiosynthesis for Detection of Thrombi

The development of [18F]GP1, another derivative of elarofiban, for the detection of thrombi showcases the versatility of elarofiban in medical applications beyond its initial therapeutic uses. This GMP-compliant radiosynthesis provides a novel tool for visualizing active platelet aggregation at the molecular level, highlighting its potential in cardiovascular pathologies and advancing the field of medical diagnostics (Hugenberg et al., 2021)

Mecanismo De Acción

Elarofiban acts as a fibrinogen receptor antagonist . It inhibits the GPIIb/IIIa receptor, which is involved in platelet aggregation .

Propiedades

IUPAC Name

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNXKGFLZFSILK-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elarofiban

CAS RN

198958-88-2
Record name Elarofiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELAROFIBAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elarofiban
Reactant of Route 2
Elarofiban
Reactant of Route 3
Elarofiban
Reactant of Route 4
Elarofiban
Reactant of Route 5
Elarofiban
Reactant of Route 6
Elarofiban

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.